2-ethyl-3-propyl-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Contemporary Organic Synthesis and Chemical Research
The indole scaffold is a privileged structural motif found in a multitude of natural products, pharmaceuticals, and functional materials. researchgate.net Its prevalence has made it a central focus in organic synthesis and medicinal chemistry. bohrium.comnih.gov The indole nucleus is a key component of the essential amino acid tryptophan, which serves as a precursor for a wide range of biologically active secondary metabolites. nih.gov
In the realm of drug discovery, indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties. bohrium.comijpsjournal.com The versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of diverse molecular libraries for screening against different biological targets. bohrium.comnumberanalytics.com Modern synthetic methods, such as C-H activation and cross-coupling reactions, have further expanded the toolbox for creating novel indole derivatives with tailored properties. numberanalytics.com
| Property | Description |
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 2-ethyl-3-propyl-1H-indole |
| CAS Number | Not available |
Importance of 2,3-Disubstituted Indoles in Complex Molecular Architectures
Among the various classes of indole derivatives, 2,3-disubstituted indoles are particularly significant as they form the core structure of many complex natural products and synthetic compounds with notable biological activity. rsc.orgnih.gov The substitution at both the C2 and C3 positions of the indole ring provides a scaffold for constructing intricate three-dimensional molecular architectures. rsc.org
The development of efficient and regioselective methods for the synthesis of 2,3-disubstituted indoles is an active area of research. sioc-journal.cnorganic-chemistry.org Strategies often involve tandem reactions, cyclization of appropriately substituted precursors, and transition metal-catalyzed functionalizations. rsc.orgsioc-journal.cnthieme-connect.com These methods allow for the introduction of a wide variety of substituents at the 2- and 3-positions, leading to compounds with diverse steric and electronic properties. clockss.org The ability to precisely control the substitution pattern is crucial for structure-activity relationship (SAR) studies in drug development. ijpsjournal.com
Research Context and Scope Pertaining to this compound
While the broader class of 2,3-disubstituted indoles is extensively studied, specific research on this compound is more limited. The available information primarily situates this compound within the larger context of synthetic methodologies for preparing functionalized indoles. For instance, its analogs, such as ethyl 3-propyl-1H-indole-2-carboxylate, are used as intermediates in the synthesis of more complex molecules.
Structure
3D Structure
Properties
CAS No. |
204206-21-3 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-ethyl-3-propyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-3-7-10-11-8-5-6-9-13(11)14-12(10)4-2/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
JHZBMACTRVXOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)CC |
Origin of Product |
United States |
Mechanistic Investigations into the Formation and Reactivity of 2 Ethyl 3 Propyl 1h Indole Type Structures
Elucidation of Reaction Pathways in Indole (B1671886) Syntheses
The formation of the indole ring can proceed through various intricate mechanistic pathways. For a target like 2-ethyl-3-propyl-1H-indole, several classical and modern synthetic strategies offer insight into the bond-forming events that define the indole core.
Sigmatropic Rearrangements
Sigmatropic rearrangements are a class of pericyclic reactions that are fundamental to several indole syntheses. wikipedia.org The most prominent example is the Fischer indole synthesis , which remains one of the most versatile methods for preparing indoles. chemtube3d.com The key step in this reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement of a phenylhydrazone intermediate. chemtube3d.comwikipedia.org
To synthesize this compound via the Fischer method, one would start with the condensation of phenylhydrazine (B124118) and 3-heptanone. This reaction forms the corresponding phenylhydrazone, which, upon treatment with an acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid), isomerizes to its enamine tautomer. Protonation of the enamine sets the stage for the decisive researchgate.netresearchgate.net-sigmatropic rearrangement, which forges the crucial C-C bond at the eventual C3a and C7a positions of the indole ring. wikipedia.orgmdpi.com This rearrangement produces a di-imine intermediate, which, after a series of steps involving cyclization and elimination of ammonia (B1221849), aromatizes to yield the final this compound product. wikipedia.org The regioselectivity, yielding the 2-ethyl-3-propyl substitution pattern, is dictated by the structure of the starting ketone, 3-heptanone. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.orgmdpi.com
Other syntheses involving sigmatropic rearrangements include the Gassman and Baeyer-Emmerling indole syntheses, although the Fischer synthesis is the most direct and widely recognized route that relies on this mechanistic principle for generating 2,3-disubstituted indoles. wikipedia.orgjst.go.jp A tandem hydroformylation–Fischer indolisation protocol has also been developed to produce 2,3-disubstituted indoles from olefins. rsc.org This method involves the hydroformylation of an olefin to an α-branched aldehyde, which then undergoes the Fischer synthesis, proceeding through an indolenine intermediate that rearranges to the final product. rsc.orgsci-hub.se
Electrocyclic Ring-Opening Processes
While less common than sigmatropic rearrangements in classical indole synthesis, electrocyclic reactions can play a role in certain modern synthetic strategies. These pericyclic reactions involve the formation of a σ-bond between the ends of a linear conjugated system. In the context of indole synthesis, the reverse process, an electrocyclic ring-opening, can be a key step in forming a precursor that subsequently cyclizes to the indole core.
For instance, a novel approach to indoles involves a Stille coupling to create an amidotriene, which then undergoes a facile 6π-electrocyclic ring closure to form a cyclohexadiene intermediate. nih.gov This intermediate is then oxidized to a protected aniline (B41778), which can be further manipulated to close the pyrrole (B145914) ring. nih.gov Another strategy involves the thermal or photochemical ring opening of fused heterocyclic systems. For example, the thermolysis of 2H-1,4-oxazines can lead to N-substituted indoles via an electrocyclic ring opening. researchgate.netmdpi.com Computational studies have also explored the 4π-electrocyclic ring opening of alkylidenecyclopropane intermediates in gold-catalyzed indole syntheses. core.ac.uk
While direct application of electrocyclic ring-opening to form this compound is not a standard textbook method, these examples highlight the potential for such mechanisms in the design of new synthetic routes. They represent an area of ongoing research, particularly in the construction of complex or highly functionalized indole frameworks. nih.govnih.gov
Role of Intermediates (e.g., iminium ions, hydroxylamines)
The mechanisms of many indole syntheses are defined by the transient intermediates that are formed and consumed during the reaction. Understanding the role of these species is critical to controlling the reaction outcome.
Iminium ions are key electrophilic intermediates in several indole syntheses. In the final steps of the Fischer indole synthesis, an iminium ion is generated after the researchgate.netresearchgate.net-sigmatropic rearrangement and initial cyclization, which then facilitates the elimination of ammonia to form the aromatic indole ring. wikipedia.org The Bischler-Mohlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an arylamine, is also proposed to proceed through an imine intermediate. nih.gov More modern methods explicitly use iminium ion catalysis. For example, Lewis acids can catalyze the cyclization of ortho-imino phenyldiazoacetates, where the Lewis acid activates the imine to form an iminium ion, which is then attacked by the nucleophilic diazo carbon to initiate cyclization. organic-chemistry.org Similarly, the Mannich reaction of indole with formaldehyde (B43269) and a secondary amine proceeds through an iminium ion, leading to 3-substituted indoles like gramine. bhu.ac.inrsc.org
Hydroxylamines and their derivatives are also important intermediates. In certain gold-catalyzed syntheses, N-arylhydroxylamines react with terminal alkynes to form 2-alkylindoles. scispace.com The reaction mechanism is thought to involve the formation of an N-hydroxyaniline which acts as a nucleophile. scispace.com While not a direct route to 2,3-disubstituted indoles, this highlights the utility of hydroxylamine-type reactivity.
Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis has revolutionized indole synthesis, offering mild conditions, high efficiency, and excellent functional group tolerance for the construction of polysubstituted indoles. scispace.commdpi.comtandfonline.com Palladium, copper, rhodium, and gold catalysts are frequently employed. ub.eduacs.org
The Larock indole synthesis is a powerful palladium-catalyzed method for producing 2,3-disubstituted indoles from an o-iodoaniline and an internal alkyne. wikipedia.orgthieme-connect.com To form this compound, this reaction would utilize o-iodoaniline and 3-heptyne. The catalytic cycle is generally understood to involve the following key steps: ub.eduwikipedia.orgcaltech.edu
Reduction of Pd(II) to Pd(0): The precatalyst, often Pd(OAc)₂, is reduced in situ to the active Pd(0) species.
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the o-iodoaniline to form an arylpalladium(II) intermediate.
Alkyne Coordination and Insertion: The internal alkyne (3-heptyne) coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium(II) intermediate. The regioselectivity of this step determines the substitution pattern of the final indole, often placing the bulkier alkyne substituent at the 2-position. ub.edu
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the vinylpalladium species, displacing the halide and forming a six-membered palladacycle. organic-chemistry.org
Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle to form the indole C-N and C-C bonds, yielding the 2,3-disubstituted indole product and regenerating the Pd(0) catalyst. ub.eduwikipedia.org
Variations of this process, such as the Cacchi and Sonogashira coupling-based syntheses, also rely on similar palladium-catalyzed steps to construct the indole core from different starting materials. organic-chemistry.orgacs.orgmdpi.com Other metals like copper, rhodium, and gold also enable powerful transformations through distinct catalytic cycles, often involving C-H activation, cycloisomerization, or annulation strategies. scispace.comtandfonline.comnih.gov
| Reaction Name | Metal Catalyst | Typical Starting Materials | Key Mechanistic Steps | Ref. |
|---|---|---|---|---|
| Larock Indole Synthesis | Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | o-Haloaniline, Internal Alkyne | Oxidative Addition, Migratory Insertion, Reductive Elimination | ub.eduwikipedia.org |
| Cacchi Indole Synthesis | Palladium (e.g., Pd(PPh₃)₄) | 2-Alkynyltrifluoroacetanilide, Arenediazonium Salt | Iododediazoniation, Oxidative Addition, Aminopalladation | organic-chemistry.org |
| Copper-Catalyzed Cyclization | Copper (e.g., CuI, Cu(OAc)₂) | o-Alkynylaniline | Intramolecular Aminocupration, Protonolysis | scispace.com |
| Rhodium-Catalyzed Annulation | Rhodium (e.g., [RhCp*Cl₂]₂) | Indole, Alkyne/Diazo Compound | C-H Activation, Migratory Insertion, Annulation | nih.gov |
Stereochemical Control and Asymmetric Induction Mechanisms
While this compound itself is achiral, the principles of stereochemical control are vital when synthesizing indole derivatives with chiral centers in their substituents or on the indole core itself. Asymmetric catalysis provides a powerful tool to achieve this. The primary strategies involve the use of chiral catalysts, typically a transition metal complex with a chiral ligand or a chiral organocatalyst, to control the formation of new stereocenters. nih.gov
For instance, in the context of a Friedel-Crafts alkylation at the C3 position of an indole, a chiral Lewis acid or Brønsted acid catalyst can create a chiral environment around the electrophile. researchgate.net This forces the nucleophilic attack by the indole to occur from a specific face, leading to an enantiomerically enriched product. Density functional theory (DFT) calculations have been used to model the transition states in these reactions, often revealing that non-covalent interactions, such as hydrogen bonding between the catalyst and both the indole and the electrophile, are responsible for the high levels of asymmetric induction. nih.gov
In transition metal catalysis, chiral ligands (e.g., chiral phosphines or trisoxazolines) coordinate to the metal center and dictate the stereochemical outcome. chinesechemsoc.org For example, the asymmetric hydrogenation of a 2,3-disubstituted 3H-indole (indolenine) intermediate, which could be formed during a Fischer-type synthesis, can provide chiral indolines. chinesechemsoc.org Highly efficient iridium catalysts bearing chiral bisphosphine-thiourea ligands have been developed for this purpose, operating via an anion-binding strategy where the catalyst interacts with an in situ-generated iminium ion to achieve excellent stereocontrol. chinesechemsoc.org
| Reaction Type | Catalyst System | Mechanism of Induction | Typical Product | Ref. |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Cu(II) / Chiral Trisoxazoline (TOX) | Coordination of electrophile to chiral metal complex, directing nucleophilic attack. | Chiral 3-alkylindole | chinesechemsoc.org |
| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Bifunctional activation via H-bonding to both indole and electrophile in a defined transition state. | Chiral 3-alkylindole | nih.gov |
| Asymmetric Hydrogenation | Ir / Chiral Bisphosphine-Thiourea | Anion-binding of catalyst to an iminium ion intermediate, blocking one face for hydrogenation. | Chiral Indoline (B122111) | chinesechemsoc.org |
Isotope Labeling Studies for Mechanistic Duality
Isotope labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction sequence. numberanalytics.com In indole chemistry, it has been instrumental in confirming proposed pathways and uncovering mechanistic dualities.
The Fischer indole synthesis is a classic example where isotopic labeling has provided crucial evidence. numberanalytics.com Studies using ¹⁵N-labeled phenylhydrazine confirmed that the N1 nitrogen of the hydrazine (B178648) becomes the indole nitrogen, while the N2 nitrogen is eliminated as ammonia. wikipedia.orgmdpi.com Similarly, ¹³C labeling of the ketone precursor has been used to follow the carbon skeleton's rearrangement. nih.gov
More recently, isotope labeling has been used to investigate more complex mechanistic questions. For instance, in a study of an indolyl 1,3-heteroatom transposition, ¹⁸O-labeling of a carbonyl group in the starting material was used to distinguish between a concerted researchgate.netresearchgate.net-sigmatropic rearrangement and a dissociative pathway involving ionic intermediates. rsc.org The distribution of the ¹⁸O label in the product revealed that both mechanisms were operating concurrently, demonstrating a mechanistic duality. The ratio between the pathways was found to be dependent on the electronic nature of the substituents, showcasing how subtle electronic perturbations can shift the reaction from one mechanistic manifold to another. rsc.org
In another example, deuterium (B1214612) labeling was used to probe the mechanism of acid-catalyzed H-D exchange in indoles. It was found that under certain acidic conditions, deuterons from the solvent (e.g., CD₃OD with D₂SO₄) could exchange with protons at various positions on the indole ring, sometimes with unexpected regioselectivity. acs.org Such studies are vital for understanding side reactions and for developing methods for the specific synthesis of deuterated indole standards for analytical applications. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 3 Propyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-ethyl-3-propyl-1H-indole. It provides detailed information about the chemical environment of individual atoms.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms within the this compound molecule. princeton.eduslideshare.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For this compound, COSY spectra would reveal correlations between the protons of the ethyl group, the protons of the propyl group, and the protons on the indole (B1671886) ring. For instance, the methylene (B1212753) protons of the ethyl group would show cross-peaks with the methyl protons of the same group. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the directly attached carbon-13 nuclei. princeton.edu This technique is crucial for assigning the carbon signals in the this compound spectrum by linking them to their corresponding, and often more easily assigned, proton resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, irrespective of whether they are directly bonded. princeton.edu This is valuable for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial proximities between the protons of the alkyl substituents and the protons of the indole ring.
A combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals of this compound, providing a complete picture of its molecular connectivity. science.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H | ~8.0 (s, 1H) | - | C2, C3, C7a |
| C2-CH₂ | ~2.7 (q, 2H) | ~20 | C2, C3, C1' |
| C2-CH₂-CH₃ | ~1.3 (t, 3H) | ~14 | C2, C2' |
| C3-CH₂ | ~2.6 (t, 2H) | ~28 | C2, C3, C3a, C2'' |
| C3-CH₂-CH₂ | ~1.7 (m, 2H) | ~23 | C3, C1'', C3'' |
| C3-CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | ~14 | C2'', C3'' |
| C4-H | ~7.5 (d, 1H) | ~120 | C5, C6, C7a |
| C5-H | ~7.1 (t, 1H) | ~122 | C4, C6, C7 |
| C6-H | ~7.2 (t, 1H) | ~120 | C4, C5, C7a |
| C7-H | ~7.6 (d, 1H) | ~111 | C5, C6, C7a |
| C2 | - | ~138 | - |
| C3 | - | ~118 | - |
| C3a | - | ~128 | - |
| C7a | - | ~136 | - |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. core.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be accurately determined. core.ac.uk This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. core.ac.uk qNMR can also be used to assess the structural integrity by ensuring that the relative ratios of the integrated signals for different protons within the molecule match the expected values based on its structure.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. acs.org This technique is crucial for confirming the molecular formula of the compound. nih.gov
Upon ionization, the molecule undergoes fragmentation, and the resulting fragment ions provide valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ethyl and propyl side chains. The loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃) would result in prominent fragment ions. Further fragmentation of the indole ring itself can also occur. By analyzing these fragmentation pathways, the substitution pattern on the indole core can be confirmed. acs.orgresearchgate.net
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M]+• | This compound | 187.1356 |
| [M-CH₃]+ | Loss of a methyl radical | 172.1121 |
| [M-C₂H₅]+ | Loss of an ethyl radical | 158.0964 |
| [M-C₃H₇]+ | Loss of a propyl radical | 144.0808 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a molecular fingerprint, which is unique to the compound's structure and can be used for identification. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and alkyl groups (around 3100-2850 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹). americanpharmaceuticalreview.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are more prominent in Raman spectra. For instance, the C=C stretching vibrations of the indole ring are often strong in the Raman spectrum. americanpharmaceuticalreview.com
Analysis of the vibrational spectra can also provide insights into the conformational properties of the alkyl side chains. researchgate.net
Advanced Chromatographic-Spectrometric Coupling Techniques
Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. nih.govphcogj.com
UPLC provides rapid and efficient separation of this compound from other components in a mixture based on its polarity. nih.gov The separated compound then enters the mass spectrometer for detection. The use of a tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process significantly enhances the selectivity and sensitivity of the analysis, enabling the detection and quantification of trace amounts of the compound even in complex biological or environmental samples. nih.govscispace.com This technique is invaluable for metabolic studies, environmental monitoring, and quality control applications where the concentration of this compound may be very low. nih.govikm.org.my
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Products
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of characterizing this compound, GC-MS is indispensable for analyzing the compound in complex matrices and for identifying any related volatile species or products that may arise from derivatization reactions.
The inherent volatility of this compound makes it an ideal candidate for GC-MS analysis. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
Detailed Research Findings
While specific GC-MS data for this compound is not extensively published, the analysis of structurally similar alkylindoles provides a strong basis for predicting its behavior and fragmentation patterns. Research on various alkylindoles has established common fragmentation pathways that are highly characteristic of this class of compounds.
The primary fragmentation of alkylindoles under electron ionization (EI) typically involves cleavage of the bond beta to the indole ring system. This is a well-documented phenomenon driven by the stability of the resulting indolyl-substituted carbocation. For this compound, two principal beta-cleavage pathways are anticipated:
Loss of a methyl radical (•CH₃) from the ethyl group at the 2-position, leading to the formation of a stable secondary carbocation.
Loss of an ethyl radical (•CH₂CH₃) from the propyl group at the 3-position, also resulting in a stable secondary carbocation.
Another characteristic fragmentation pathway for some indolic compounds is the loss of hydrogen cyanide (HCN) from the molecular ion or from subsequent fragment ions. This occurs via rearrangement and cleavage of the pyrrole (B145914) ring.
The retention time of this compound in a gas chromatogram will be influenced by the specific conditions of the analysis, such as the type of capillary column used, the temperature program of the oven, and the carrier gas flow rate. For non-polar stationary phases, which are commonly used for the analysis of alkylindoles, elution order is generally correlated with the boiling point and molecular weight of the compounds. A study on the related compound 2-ethyl-3-methyl-1H-indole reported a Kovats retention index of 1542 on a standard non-polar column, providing a reference point for the expected retention behavior of this compound. nih.gov
Derivatization is a technique often employed in GC-MS to enhance the volatility and thermal stability of compounds, or to introduce a specific functional group that can direct fragmentation in a predictable manner. For certain indole derivatives, particularly those with acidic or highly polar functional groups, derivatization is a necessary step for successful GC-MS analysis. However, for a simple alkyl-substituted indole like this compound, direct analysis without derivatization is generally feasible.
The table below summarizes the anticipated GC-MS parameters and the predicted major mass spectral fragments for this compound based on the established fragmentation patterns of similar alkylindoles.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Fragment | Description |
| Molecular Formula | C₁₃H₁₇N | |
| Molecular Weight | 187.28 g/mol | |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms) | Standard column for volatile and semi-volatile organic compounds. |
| Oven Temperature Program | Initial temp: ~70-100°C, ramp to ~280-300°C | A typical temperature program to ensure good separation of components. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Molecular Ion [M]⁺ | m/z 187 | The intact molecule with one electron removed. |
| [M-15]⁺ | m/z 172 | Loss of a methyl radical (•CH₃) from the 2-ethyl group (β-cleavage). |
| [M-29]⁺ | m/z 158 | Loss of an ethyl radical (•C₂H₅) from the 3-propyl group (β-cleavage). |
| [M-27]⁺ | m/z 160 | Potential loss of HCN from the molecular ion. |
| Base Peak | m/z 172 or 158 | The most intense peak in the spectrum, likely resulting from β-cleavage. |
This predictive data provides a solid foundation for the identification and characterization of this compound in experimental settings using GC-MS. The actual observed data may vary slightly depending on the specific instrumentation and analytical conditions employed.
Computational Chemistry and Theoretical Studies of 2 Ethyl 3 Propyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules like 2-ethyl-3-propyl-1H-indole. These calculations offer a balance between accuracy and computational cost, making them ideal for studying the geometry, spectroscopic characteristics, and reactivity of such compounds. By solving the Schrödinger equation within the DFT framework, researchers can obtain a detailed picture of the electron distribution and energy levels within the molecule.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, the indole (B1671886) ring itself is expected to be largely planar, a characteristic feature of the indole scaffold. The ethyl and propyl substituents, however, introduce conformational flexibility.
Theoretical calculations, often performed using a basis set such as 6-311++G(d,p), can predict the preferred orientations of these alkyl chains. The rotational barriers around the C-C single bonds of the ethyl and propyl groups are relatively low, leading to the possibility of multiple low-energy conformers. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.375 | C2-N1-C7a | 108.5 |
| C2-C3 | 1.380 | N1-C2-C3 | 110.2 |
| C3-C3a | 1.435 | C2-C3-C3a | 107.8 |
| C2-C8 | 1.510 | N1-C2-C8 | 125.0 |
| C3-C11 | 1.512 | C3-C2-C8 | 124.8 |
| C8-C9 | 1.535 | C2-C3-C11 | 128.5 |
| C11-C12 | 1.538 | C3a-C3-C11 | 123.7 |
| C12-C13 | 1.540 | C2-C8-C9 | 112.5 |
| C3-C11-C12 | 113.0 | ||
| C11-C12-C13 | 112.8 |
Note: The data in this table is representative and based on typical values for similar substituted indoles.
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons on the indole ring are expected to resonate in the range of δ 7.0-8.0 ppm, while the protons of the ethyl and propyl groups will appear in the aliphatic region (δ 1.0-3.0 ppm). The ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the alkyl substituents.
Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The characteristic N-H stretching vibration of the indole ring is typically observed around 3400-3500 cm⁻¹. Other significant vibrations include the C-H stretching of the aromatic and aliphatic groups, as well as the C=C and C-N stretching vibrations of the indole core.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. Substituted indoles typically exhibit two main absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.0 - 8.0 |
| Chemical Shift (ppm) - Aliphatic H | 1.0 - 3.0 | |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 140 |
| Chemical Shift (ppm) - Aliphatic C | 10 - 35 | |
| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | ~3450 |
| Vibrational Frequency (cm⁻¹) - C-H Aromatic Stretch | ~3100 | |
| Vibrational Frequency (cm⁻¹) - C-H Aliphatic Stretch | ~2950 | |
| UV-Vis | Absorption Maximum, λ_max (nm) | ~220, ~280 |
Note: The data in this table is representative and based on typical values for similar substituted indoles.
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating that this is the site of electrophilic attack. The LUMO, conversely, is also likely to be distributed over the aromatic system, representing the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 3: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.25 |
| Global Hardness (η) | 2.80 |
| Global Softness (S) | 0.357 |
| Electronegativity (χ) | 3.05 |
| Electrophilicity Index (ω) | 1.66 |
Note: The data in this table is representative and based on typical values for similar substituted indoles.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Reaction Energetics and Transition State Mapping
Computational chemistry allows for the detailed study of reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. researchgate.net This is particularly useful for understanding reactions such as electrophilic substitution, which is a characteristic reaction of the indole ring.
For instance, the mechanism of nitration or halogenation at various positions of the indole nucleus can be elucidated. Transition state theory, combined with DFT calculations, can identify the structure of the transition state and the activation energy for a given reaction step. This information is crucial for predicting the regioselectivity and kinetics of chemical transformations.
Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, several types of interactions are expected to play a role in its crystal packing. These include:
N-H···π Interactions: The N-H group of the indole ring can act as a hydrogen bond donor, forming a weak hydrogen bond with the π-electron cloud of an adjacent indole ring. This type of interaction is frequently observed in the crystal structures of indole derivatives and can lead to the formation of chains or dimers. nih.gov
C-H···π Interactions: The C-H bonds of the ethyl and propyl groups, as well as the aromatic C-H bonds, can also participate in hydrogen bonding with the π-system of neighboring molecules. nih.gov
Computational methods can be used to model these interactions and predict the most likely crystal packing arrangement. The analysis of the Hirshfeld surface can provide a visual representation of the intermolecular contacts and their relative importance.
Table 4: Potential Intermolecular Hydrogen Bond Geometries in the Crystal Structure of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···π(ring) | 0.99 | ~2.5 | ~3.4 | ~150 |
| C(ar)-H···π(ring) | 1.08 | ~2.7 | ~3.6 | ~145 |
| C(al)-H···π(ring) | 1.09 | ~2.8 | ~3.7 | ~140 |
Note: The data in this table is representative and based on typical geometries observed in the crystal structures of other indole derivatives.
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 3 Propyl 1h Indole and Its Structural Analogues
Electrophilic and Nucleophilic Functionalization at the Indole (B1671886) Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C3 position. However, in 2,3-disubstituted indoles like 2-ethyl-3-propyl-1H-indole, the reactivity landscape is altered, and functionalization can be directed to other positions.
C2-Functionalization Strategies
With the C3 position occupied, electrophilic substitution on 2,3-dialkylindoles can occur at the C2 position. bhu.ac.inresearchgate.net This is often observed in halogenation reactions where a non-hydrogen substituent at C3 directs the incoming electrophile to the C2 position. researchgate.net
Strategies for C2-functionalization often involve the use of a directing group on the indole nitrogen. For instance, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C-H alkenylations to the C2 position. beilstein-journals.org Similarly, the use of a N-benzoyl directing group has been shown to achieve highly regioselective C2-alkenylation of indoles via a Ru(II)-catalyzed coupling reaction. acs.org
Another approach involves the lithiation of N-protected indoles. The hydrogen at the C2 position is the most acidic after the N-H proton, and its deprotonation with strong bases like butyl lithium or lithium diisopropylamide leads to exclusive lithiation at the C2 position. This C2-lithiated intermediate can then react with various electrophiles to introduce substituents at this position. bhu.ac.inwikipedia.org
Table 1: Examples of C2-Functionalization Strategies
| Strategy | Reagents/Catalyst | Outcome |
|---|---|---|
| Directed C-H Alkenylation | PdCl2, Cu(OAc)2, N-(2-pyridyl)sulfonyl group | Selective alkenylation at C2 |
| Directed C-H Alkenylation | Ru(II) catalyst, N-benzoyl group | Highly regioselective C2-alkenylation |
C3-Functionalization Strategies, including Alkylation and Heteroatom Incorporation
While the C3 position in this compound is already substituted, further functionalization at this site is a significant challenge and an important transformation. Electrophilic attack at the C3 position of a 3-substituted indole leads to the formation of an indolenine containing a quaternary stereocenter. nih.gov
Palladium-catalyzed β-allylation has been developed as a general method for the C3-functionalization of 2,3-disubstituted indoles, including complex, fused systems. nih.gov This method provides a mild and functional group-tolerant approach for introducing an allyl group at the C3 position. nih.gov
Regarding heteroatom incorporation, the oxidation of 2,3-dialkylindoles with reagents like iodosobenzene (B1197198) diacetate in an alcoholic solvent can lead to the formation of 3-alkoxyindolenines. acs.org This introduces an oxygen-containing functional group at the C3 position. acs.org
Table 2: C3-Functionalization of 2,3-Disubstituted Indoles
| Reaction Type | Reagents/Catalyst | Product |
|---|---|---|
| Palladium-catalyzed β-allylation | Pd catalyst, allyl source | C3-allylated indolenine |
N1-Functionalization via Alkylation and Acylation
The nitrogen atom of the indole ring (N1) can be functionalized through alkylation and acylation reactions. N-functionalization is a crucial strategy as it can modulate the electronic properties of the indole ring and introduce diverse functionalities. researchgate.net
N-alkylation of 2,3-disubstituted indoles can be achieved under various conditions. For instance, indium-catalyzed alkylation with p-quinone methides offers a regioselective route to N1-alkylated indoles, with the selectivity being tunable by adjusting the solvent and other reaction parameters. acs.orgnih.gov In some cases, N-alkylation can be a kinetic product, which may rearrange to a more thermodynamically stable C6-alkylated product at higher temperatures or in the presence of a stronger acid. thieme-connect.com
N-acylation of indoles is also a common transformation. While acylation can sometimes occur at the C3 position first, the N-acylated product is generally more stable. bhu.ac.in In the case of 2,3-disubstituted indoles where C3 is blocked, acylation would be expected to proceed readily at the N1 position.
Table 3: N1-Functionalization of 2,3-Disubstituted Indoles
| Reaction | Reagents | Key Features |
|---|---|---|
| N-Alkylation | p-Quinone methides, Indium catalyst | Solvent-tunable regioselectivity (N1 vs. C6) acs.orgnih.gov |
| N-Alkylation | Alkyl halides | Can occur under basic conditions |
Cross-Coupling Reactions for Arylation and Alkenylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to functionalize the indole nucleus. nih.gov
Palladium-catalyzed reactions have been particularly fruitful for the arylation and alkenylation of indoles. beilstein-journals.org While direct C-H functionalization often targets the C2 or C3 positions, strategic use of directing groups can steer the reaction to other positions on the benzenoid ring of the indole. nih.gov
For 2,3-disubstituted indoles, sequential Larock heteroannulation and silicon-based cross-coupling reactions have been developed to synthesize multi-substituted indoles. nih.govnih.gov This approach allows for the introduction of various aryl groups onto the indole scaffold. nih.govnih.gov
Alkenylation of the indole nucleus can be achieved through various palladium-catalyzed methods. For instance, the oxidation of 1-acyl-3-methylindoles with olefins and palladium acetate (B1210297) leads to the formation of 2-alkenyl substituted indoles. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, solvent, and directing groups. beilstein-journals.org
Dearomatization and Hydrogenation of the Indole Nucleus
Dearomatization reactions transform the planar, aromatic indole ring into a three-dimensional indoline (B122111) or indolenine structure, which is a key strategy in the synthesis of many indole alkaloids. nih.govresearchgate.net
The dearomatization of 2,3-disubstituted indoles can be achieved through oxidative methods. For example, hypoiodite-catalyzed oxidative umpolung of 2,3-disubstituted indoles can lead to enantioselective dearomative aza-spirocyclization, forming spiroindolenines. nih.govresearchgate.net
Hydrogenation of the indole nucleus typically leads to the reduction of the pyrrole (B145914) ring, yielding an indoline. The selective reduction of the pyrrole ring in the presence of other functional groups can be challenging. google.com However, methods using borane (B79455) reagents in the presence of trifluoroacetic acid have been developed for the selective reduction of indoles to indolines. google.com Another approach involves the use of magnesium in methanol, which has been shown to reduce indole-2-carboxylates to the corresponding indoline-2-carboxylates. koreascience.kr
Functional Group Interconversions on this compound Derivatives
Once the core indole structure is functionalized, further modifications can be made through functional group interconversions. These transformations allow for the synthesis of a wider range of derivatives with diverse properties.
For example, a carboxylic acid group, which could be introduced at various positions on the indole ring, can be converted into an amide and subsequently to a nitrile using reagents like methanesulfonic acid chloride. nih.gov This demonstrates a route for the interconversion of common functional groups on the indole scaffold. nih.gov
The ethyl and propyl groups on the 2- and 3-positions of the indole ring can also potentially be modified. For instance, allylic functionalization at the carbon adjacent to the indole ring can be achieved, as demonstrated in the Cu(I)-catalyzed oxidation of 1,2,3-trialkylindoles, which leads to selective C-H functionalization. nih.gov
Furthermore, more complex skeletal editing of the indole ring itself is possible. For example, N-atom insertion protocols have been developed to convert indoles into quinazolines, representing a significant transformation of the heterocyclic core. d-nb.info
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-alkoxyindolenine |
| N-(2-pyridyl)sulfonyl |
| N-benzoyl |
| butyl lithium |
| lithium diisopropylamide |
| iodosobenzene diacetate |
| p-quinone methide |
| palladium acetate |
| borane |
| trifluoroacetic acid |
| magnesium |
| methanol |
| methanesulfonic acid chloride |
| quinazoline |
| indoline |
| indolenine |
| spiroindolenine |
| indole-2-carboxylate |
| indoline-2-carboxylate |
| 1-acyl-3-methylindole |
Applications of 2 Ethyl 3 Propyl 1h Indole and Indole Scaffolds in Advanced Chemical Fields
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The indole (B1671886) framework is a recurring motif in a vast number of natural products, pharmaceuticals, and agrochemicals, making its synthesis and manipulation a central focus of organic chemistry. sioc-journal.cnrsc.org The electron-rich nature of the indole ring allows for a variety of electrophilic substitution reactions, while the N-H proton can be readily substituted, providing a handle for diverse functionalization. chim.it
Key Synthetic Strategies Involving Indoles:
Ring Construction: Classic named reactions such as the Fischer, Leimgruber-Batcho, and Nenitzescu indole syntheses are fundamental methods for constructing the indole core itself. numberanalytics.comwikipedia.org The Nenitzescu synthesis, for instance, allows for the formation of 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, with applicability to a range of alkyl substituents including ethyl and propyl groups. wikipedia.org
Functionalization: The indole nucleus can be selectively functionalized at various positions. The C3 position is typically the most nucleophilic and prone to electrophilic attack. However, reactions can be directed to other positions like C2, N1, and the benzene (B151609) ring carbons through careful choice of reagents and protecting groups. numberanalytics.com
Cycloaddition Reactions: Indoles are excellent partners in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions. These reactions are highly atom-economical and provide efficient routes to complex fused heterocyclic systems. bohrium.comresearchgate.net For example, rhodium-catalyzed cycloadditions have been used to produce cyclohepta[b]indoles. bohrium.com
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for the arylation and alkylation of the indole scaffold, enabling the synthesis of highly complex derivatives. numberanalytics.com
The strategic application of these methods allows chemists to use simple indole building blocks to construct intricate molecular architectures, as exemplified by the total synthesis of numerous alkaloids and other biologically active compounds. rsc.orgnumberanalytics.com
Integration into Novel Organic Materials and Photoactuators
The photophysical properties of indole derivatives have led to their increasing use in the development of advanced organic materials. chim.itgoettingen-research-online.de The indole moiety can significantly influence the absorption and emission properties of a molecule, making it a valuable component in dyes, sensors, and photoresponsive systems. chim.itrsc.org
Indole-Based Organic Materials:
| Material Type | Application | Key Features of Indole Scaffold |
| Organic Dyes | Pigments, Dye-Sensitized Solar Cells | The indole core can extend π-conjugation, leading to strong absorption in the visible spectrum. The classic dye Indigo is a prime example. chim.it |
| Microporous Organic Polymers (MOPs) | Gas Storage and Separation | Indole-based polymers can exhibit high selectivity for gases like CO2 due to dipole-π interactions between the indole ring and the gas molecules. rsc.org |
| Hole Transport Materials (HTMs) | Organic Light-Emitting Diodes (OLEDs) | N-arylindoles have been investigated for their excellent charge carrier mobility and thermal stability, crucial for efficient OLED performance. researchgate.net |
| Photoactuators | Molecular Switches and Motors | The indole structure is a core motif in various photochromic molecules that can convert light energy into mechanical motion at the molecular level. chim.itgoettingen-research-online.de |
For instance, a microporous organic polymer named PINK, synthesized from 3,3′-diindolylmethane, demonstrated a significant CO2 uptake capacity, highlighting the potential for indole-based materials in environmental applications. rsc.org
In the realm of photoactuators, indole derivatives are integral to the design of molecular photoswitches and motors. chim.itgoettingen-research-online.de These molecules can undergo reversible structural changes upon irradiation with light of specific wavelengths. For example, spiropyrans containing an indole moiety can switch between a colorless closed form and a colored open merocyanine (B1260669) form, a process that can be harnessed to create photo-responsive materials. rsc.org
Role in Coordination Chemistry and Ligand Design
Coordination Modes of Indole Ligands:
N-Donors: The nitrogen atom is the most common coordination site, acting as a monodentate ligand. mdpi.com
Bidentate and Polydentate Ligands: By incorporating other donor atoms into the indole derivative, multidentate ligands can be designed. For example, (E)-2-(1H-indol-3-yl)diazenyl)thiazole acts as a bidentate ligand, forming octahedral and square-planar complexes with various transition metals. mdpi.com
π-Coordination: The electron-rich aromatic system can directly coordinate to a metal center, although this is less common than N-coordination.
The coordination of a metal to an indole ligand can significantly alter the chemical, physical, and photophysical properties of the indole moiety. researchgate.net This has led to the development of indole-based metal complexes with applications in catalysis and materials science. For example, zinc complexes with indole–imidazole hybrid ligands have been synthesized and studied, revealing that complexation can enhance the biological functionality of the parent ligand. mdpi.com
Examples of Indole-Containing Metal Complexes:
| Metal Ion | Ligand Type | Geometry |
| Ru(II) | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | Piano-stool |
| Re(I) | Indole-amide derivatives | Distorted octahedral |
| Zn(II) | Indole–imidazole hybrids | Distorted tetrahedral |
| Pd(II) | (E)-2-(1H-indol-3yl)diazenyl)thiazole | Square-planar |
Data sourced from multiple studies on indole-based metal complexes. mdpi.commdpi.com
Contribution to the Development of Chemical Probes and Tools for Research
The inherent fluorescence of many indole derivatives makes them ideal scaffolds for the development of chemical probes and sensors. rsc.orgmdpi.com The amino acid tryptophan, which contains an indole ring, is a well-known intrinsic fluorescent probe used to study protein structure and dynamics. rsc.org Synthetic indole derivatives have been designed to detect a wide range of analytes, including cations, anions, and neutral molecules, through changes in their fluorescence or color. rsc.org
Design Principles of Indole-Based Probes:
The design of these probes often follows a donor-π-acceptor (D-π-A) architecture, where the electron-donating indole moiety is connected to an electron-accepting group through a π-conjugated linker. mdpi.comnih.gov Interaction with an analyte can modulate the electronic properties of this system, leading to a detectable optical response.
Types of Indole-Based Probes and Their Applications:
| Probe Type | Analyte Detected | Principle of Detection |
| Fluorogenic Probes | Metal ions, Anions (e.g., cyanide), pH | Changes in fluorescence intensity or wavelength (ratiometric sensing) upon binding to the analyte. rsc.orgmdpi.comnih.gov |
| Colorimetric Sensors | pH, Specific ions | Visible color change upon interaction with the analyte. rsc.org |
| Viscosity-Sensitive Probes | Intracellular viscosity | Fluorescence emission is enhanced in viscous environments where intramolecular rotation is restricted. rsc.org |
For example, novel indole derivatives have been designed as pH sensors, exhibiting dramatic color and fluorescence changes in response to protonation. mdpi.comnih.gov Other research has focused on developing indole-based probes to monitor viscosity changes within living cells, which can be an important biomarker for diseases. rsc.org Furthermore, various indole compounds have been evaluated as probes for studying drug binding to proteins like human serum albumin (HSA). core.ac.uk
Q & A
Q. How can advanced X-ray crystallography techniques (e.g., twinned data refinement) improve structural models of this compound complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
